molecular formula C7H10N2O4S2 B13771016 2-Amino-5-methanesulfonyl-benzenesulfonamide CAS No. 7409-84-9

2-Amino-5-methanesulfonyl-benzenesulfonamide

Katalognummer: B13771016
CAS-Nummer: 7409-84-9
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: YNHYKFUSOVOUDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-methanesulfonyl-benzenesulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of benzenesulfonamide and contains both amino and methanesulfonyl functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methanesulfonyl-benzenesulfonamide typically starts from readily available 4-nitroaniline. The process involves several steps, including nitration, reduction, and sulfonation. One efficient method described involves a five-step process with an overall yield of 41% .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-methanesulfonyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.

    Nucleophiles: Such as sodium hydroxide (NaOH) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-methanesulfonyl-benzenesulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-5-methanesulfonyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-methanesulfonyl-benzenesulfonamide is unique due to the presence of both amino and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules.

Eigenschaften

CAS-Nummer

7409-84-9

Molekularformel

C7H10N2O4S2

Molekulargewicht

250.3 g/mol

IUPAC-Name

2-amino-5-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,8H2,1H3,(H2,9,12,13)

InChI-Schlüssel

YNHYKFUSOVOUDF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.